1-Bromo-3,5-dimethoxy-2-nitrobenzene 1-Bromo-3,5-dimethoxy-2-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 1379358-18-5
VCID: VC11725861
InChI: InChI=1S/C8H8BrNO4/c1-13-5-3-6(9)8(10(11)12)7(4-5)14-2/h3-4H,1-2H3
SMILES: COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC
Molecular Formula: C8H8BrNO4
Molecular Weight: 262.06 g/mol

1-Bromo-3,5-dimethoxy-2-nitrobenzene

CAS No.: 1379358-18-5

Cat. No.: VC11725861

Molecular Formula: C8H8BrNO4

Molecular Weight: 262.06 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3,5-dimethoxy-2-nitrobenzene - 1379358-18-5

Specification

CAS No. 1379358-18-5
Molecular Formula C8H8BrNO4
Molecular Weight 262.06 g/mol
IUPAC Name 1-bromo-3,5-dimethoxy-2-nitrobenzene
Standard InChI InChI=1S/C8H8BrNO4/c1-13-5-3-6(9)8(10(11)12)7(4-5)14-2/h3-4H,1-2H3
Standard InChI Key KODPKAQPETYBEG-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC
Canonical SMILES COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-bromo-3,5-dimethoxy-2-nitrobenzene is C₈H₈BrNO₂, with a molecular weight of 230.059 g/mol. Key structural attributes include:

  • Bromine atom at position 1, facilitating nucleophilic substitution.

  • Nitro group (-NO₂) at position 2, imparting strong electron-withdrawing effects.

  • Methoxy groups (-OCH₃) at positions 3 and 5, contributing steric bulk and moderate electron donation.

Table 1: Key Physicochemical Properties

PropertyValueSource
Exact Mass228.974 g/mol
Topological Polar Surface Area (PSA)45.82 Ų
LogP (Partition Coefficient)3.4973
Molecular FormulaC₈H₈BrNO₂

The nitro group’s meta-directing influence and the bromine’s leaving-group capability make this compound highly reactive in cross-coupling reactions .

Synthesis Protocols

Nitration of Brominated Precursors

The most documented route involves nitration of 1-bromo-3,5-dimethoxybenzene. Sigma-Aldrich’s industrial synthesis employs a two-step process :

  • Demethylation: 5-bromo-benzene-1,3-diol is treated with boron tribromide (BBr₃) to remove methyl groups.

  • Nitration: Introduction of the nitro group using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

Table 2: Reaction Conditions for Nitration

ParameterValueSource
Temperature0–5°C
Nitrating AgentHNO₃/H₂SO₄
Reaction Time2–4 hours
Yield60–75%

Alternative Bromination Routes

Electrophilic bromination of 3,5-dimethoxy-2-nitrobenzene using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) achieves regioselective substitution at position 1 . Catalytic Lewis acids like FeBr₃ enhance reaction efficiency.

Applications in Pharmaceutical Chemistry

Anti-Cancer Drug Synthesis

This compound is a precursor to bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV) dichloride, a titanium-based anti-cancer agent. The synthetic pathway involves :

  • Grignard Reaction: Coupling with cyclopentadienyl ligands.

  • Coordination: Titanium tetrachloride (TiCl₄) binding to form the final complex.

Mechanistic Insight: The electron-withdrawing nitro group stabilizes intermediates during ligand assembly, while methoxy substituents enhance solubility in polar aprotic solvents .

Organic Synthesis Intermediate

  • Suzuki-Miyaura Coupling: The bromine atom participates in palladium-catalyzed cross-couplings to form biaryl structures.

  • Nucleophilic Aromatic Substitution: Replacement of bromine with amines or thiols under basic conditions.

Physicochemical and Electronic Properties

Solubility and Stability

  • Solubility: Moderately soluble in DCM, chloroform, and DMF; poorly soluble in water (LogP = 3.4973) .

  • Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to the nitro group’s photoreactivity .

Spectroscopic Characterization

  • ¹H NMR:

    • Aromatic protons: δ 7.2–7.5 ppm (doublet, J = 2.4 Hz).

    • Methoxy groups: δ 3.8–3.9 ppm (singlets) .

  • IR Spectroscopy:

    • NO₂ asymmetric stretch: 1520 cm⁻¹.

    • C-Br stretch: 560 cm⁻¹ .

Research Directions and Challenges

Catalytic Applications

Recent studies explore its use in photoactive metal-organic frameworks (MOFs), where the nitro group acts as an electron acceptor. Preliminary results show promise in photocatalysis for organic transformations .

Synthetic Challenges

  • Regioselectivity: Competing bromination at position 4 remains a hurdle in large-scale synthesis.

  • Yield Optimization: Current protocols rarely exceed 75% yield, necessitating solvent or catalyst screening .

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